molecular formula C12H12N4OS B5857018 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B5857018
M. Wt: 260.32 g/mol
InChI Key: RKUVLNONDAQMDT-UHFFFAOYSA-N
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone is a diaminopyrimidine derivative featuring a pyrimidine core substituted with amino groups at positions 4 and 6, a sulfanyl (-S-) linker, and a phenylethanone moiety. The diaminopyrimidine scaffold is known for its role in kinase inhibition, antimicrobial activity, and immunomodulatory effects . The sulfanyl group enhances molecular interactions through hydrogen bonding and π-stacking, while the phenylethanone moiety contributes to lipophilicity and stability .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c13-10-6-11(14)16-12(15-10)18-7-9(17)8-4-2-1-3-5-8/h1-6H,7H2,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUVLNONDAQMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl group attached to a carbonyl moiety, linked to a sulfanyl group that incorporates a pyrimidine ring. The presence of the pyrimidine moiety is crucial for its biological interactions.

Molecular Formula : C12H14N4OS
Molecular Weight : 262.33 g/mol

Antifilarial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antifilarial activity. A study focused on dihydrofolate reductase (DHFR) inhibitors demonstrated that certain derivatives showed promising results against Brugia malayi, the causative agent of lymphatic filariasis. The inhibition of DHFR can lead to apoptosis in the target organisms, suggesting a potential therapeutic application in treating neglected tropical diseases .

Anticancer Properties

The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects against various cancer cell lines. Preliminary studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key metabolic pathways .

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in nucleotide synthesis and folate metabolism. By inhibiting DHFR, it disrupts the synthesis of purines and pyrimidines, essential for DNA replication and cell division.

Data Table: Biological Activities and Mechanisms

Activity Target Mechanism Reference
AntifilarialDihydrofolate reductaseInhibition leading to apoptosis
CytotoxicityVarious cancer cell linesInduction of apoptosis via metabolic disruption
AntimicrobialBacterial and fungal strainsDisruption of cell wall synthesis

Case Studies

  • Antifilarial Efficacy : A study evaluated the effectiveness of several compounds similar to this compound against Brugia malayi. The results indicated that three compounds showed significant activity against both microfilariae and adult worms, validating their potential as lead antifilarial agents .
  • Cytotoxic Effects on Cancer Cells : In vitro studies assessed the impact of this compound on various cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death, suggesting its utility as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Biological Activities Structural Features References
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone Not explicitly provided 4,6-Diaminopyrimidine, phenylethanone Antiviral (dengue protease inhibition) Sulfanyl linker, folded conformation, N–H⋯N hydrogen bonding
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 4-Chlorophenyl, acetamide Antiviral, antimicrobial S(7) hydrogen-bonded motifs, inversion dimers, layered crystal packing
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone C₁₆H₁₃FN₂OS₂ Thieno[2,3-d]pyrimidine, 4-fluorophenyl Not explicitly reported Fused thiophene ring, enhanced π-stacking potential
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS Sulfanylidene (C=S), tetrahydro-pyrimidine Not explicitly reported Planar sulfanylidene group, dihydro-pyrimidine ring, potential redox activity
2-{[4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone C₁₉H₁₅ClN₂O₂S 4-Chlorophenoxy, methyl-pyrimidine Not explicitly reported Phenoxy substituent, bulkier side chain, increased lipophilicity

Key Findings from Crystallographic Studies

  • These interactions stabilize inversion dimers and layered crystal structures .
  • Thieno-Pyrimidine Derivatives: The fused thiophene ring in 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone introduces steric bulk and may enhance π–π stacking in crystal lattices .

Q & A

Basic: What are the recommended synthesis routes for 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates may react with activated pyrimidine derivatives under controlled conditions. Key reagents include sodium azide for nucleophilic substitutions, and solvents like dimethylformamide (DMF) or xylene under reflux to enhance reaction efficiency . Purity assurance requires chromatographic techniques (e.g., column chromatography) followed by analytical methods like HPLC or LC-MS to confirm >95% purity. Recrystallization using ethanol or dichloromethane-hexane mixtures can further refine crystalline products .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations can predict transition states and reaction energetics, guiding solvent selection and temperature optimization. Molecular dynamics simulations assess solvent effects on reaction kinetics, while machine learning models trained on existing reaction datasets (e.g., PubChem data) can propose optimal molar ratios or catalyst systems . For instance, simulations might reveal that polar aprotic solvents stabilize intermediates, reducing side reactions. Experimental validation through Design of Experiments (DoE) frameworks, such as factorial designs, can statistically verify computational predictions .

Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

1H/13C NMR is essential for confirming the pyrimidine ring’s substitution pattern and sulfanyl linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH2 stretching at ~3300 cm⁻¹). X-ray crystallography (single-crystal XRD) resolves stereoelectronic effects, such as dihedral angles between the pyrimidine and phenyl rings, which influence reactivity . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Advanced: How do electronic effects of substituents influence the sulfanyl group’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO2) on the pyrimidine ring increase the sulfanyl group’s electrophilicity, facilitating nucleophilic attacks in Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., -NH2) reduce reactivity but enhance stability under basic conditions. Hammett substituent constants (σ) can quantify these effects, with linear free-energy relationships (LFERs) predicting reaction rates. For example, σ values >0.6 correlate with accelerated thiolate formation in palladium-catalyzed reactions .

Basic: What are the stability considerations for storing this compound under different environmental conditions?

The compound is sensitive to moisture and light due to its sulfanyl and amino groups. Storage in amber glass vials under inert gas (argon or nitrogen) at –20°C is recommended. Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) can identify degradation products via LC-MS. Decomposition pathways may involve oxidation of the sulfanyl group to sulfoxide, detectable via TLC with iodine vapor staining .

Advanced: What strategies resolve contradictions in biological activity data across different in vitro models?

Contradictions often arise from variations in cell line viability assays (e.g., MTT vs. ATP-based assays) or differences in compound solubility (DMSO vs. aqueous buffers). Normalize data using Z-score transformations to account for inter-assay variability. Meta-analysis frameworks, such as random-effects models, statistically integrate results across studies. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) and cross-reference with structural analogs’ bioactivity data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of aerosols. Emergency protocols mandate immediate flushing with water for eye/skin contact (15 minutes minimum) and activated charcoal administration for accidental ingestion. Spill management requires neutralization with 5% sodium bicarbonate before disposal in chemical waste containers .

Advanced: How can QSAR models predict the pharmacokinetic properties of derivatives of this compound?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to predict absorption (Caco-2 permeability) and metabolism (CYP450 inhibition). Machine learning algorithms (e.g., random forests) trained on ChEMBL datasets can prioritize derivatives with optimal bioavailability. Molecular docking against albumin or P-glycoprotein structures further refines predictions of plasma protein binding and efflux susceptibility .

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